

Application Notes & Protocols: Total Synthesis of (-)-Flueggenine D

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Compound of Interest					
Compound Name:	Sequosempervirin D				
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Disclaimer: Initial searches for "**Sequosempervirin D**" did not yield any published total synthesis strategies. It is possible that this is an incorrect name or a yet-to-be-synthesized natural product. Therefore, this document provides a detailed overview of the total synthesis of (-)-Flueggenine D, a complex dimeric Securinega alkaloid, as a representative example of a comprehensive synthetic strategy. The following data and protocols are based on the first total synthesis of (-)-Flueggenine D as reported in the chemical literature.[1][2][3]

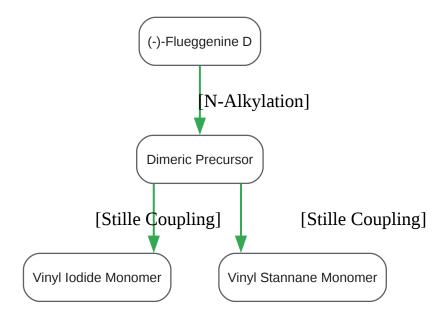
Introduction

Flueggenine D is a dimeric Securinega alkaloid that exhibits interesting biological activities, including anti-HIV properties.[2] Its complex architecture, featuring a $C(\alpha)$ – $C(\delta')$ linkage between two monomeric units, has made it a challenging target for total synthesis. This document outlines a successful total synthesis strategy that hinges on a key Stille cross-coupling reaction to form the dimeric linkage, followed by a stereoselective conjugate reduction.[1][2]

Retrosynthetic Analysis

The retrosynthetic strategy for (-)-Flueggenine D is centered on the disconnection of the key $C(\alpha)$ – $C(\delta')$ bond, which simplifies the complex dimer into two monomeric fragments. This disconnection leads to a vinyl iodide and a vinyl stannane, which can be coupled using a Stille reaction.





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Caption: Retrosynthetic analysis of (-)-Flueggenine D.

Key Synthetic Steps and Yields

The forward synthesis involves the preparation of the two key monomeric fragments, their subsequent coupling via a Stille reaction, and final elaborations to complete the synthesis of (-)-Flueggenine D.



Step	Reactants	Reagents and Conditions	Product	Yield (%)
Fragment 1 Synthesis				
lodobutenolide Formation	Enone	 Lithium phenylacetylide, NIS, Silica gel 	α-lodobutenolide	54 (3 steps)
Fragment 2 Synthesis				
α-lodination of Enone	Enone	I2, Pyridine	α-lodoenone	94
Stannylation	α-lodoenone	(Bu3Sn)2, Pd(PPh3)4 (cat.)	Vinyl Stannane	99
Dimerization and Final Steps				
Stille Cross- Coupling	α- lodobutenolide, Vinyl Stannane	Pd(PPh3)4 (cat.), Cul	Dimeric Enone	76
Stereoselective Conjugate Reduction	Dimeric Enone	H2, Pd/C	Reduced Dimer	-
Final Conversion	Reduced Dimer	1. MsCl, Et3N; 2. TFA; 3. K2CO3	(-)-Flueggenine D	51 (3 steps)

Note: Yields are as reported in the literature and may vary.[1][4]

Experimental Protocols

Synthesis of α -lodobutenolide (Fragment 1)

• To a solution of the starting enone in THF at -78 °C is added a solution of lithium phenylacetylide (generated in situ from phenoxy dichloroethene and n-BuLi).



- The reaction is stirred for 1 hour at -78 °C and then quenched with saturated aqueous NH4Cl.
- The crude propargyl alcohol is extracted with ethyl acetate and concentrated.
- The residue is dissolved in acetone, and N-iodosuccinimide (NIS) is added. The mixture is stirred at room temperature.
- Silica gel is added to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC).
- The mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford the α-iodobutenolide.[4]

Synthesis of Vinyl Stannane (Fragment 2)

- To a solution of the corresponding enone in pyridine is added iodine. The mixture is stirred at room temperature until the starting material is consumed.
- The reaction is quenched with aqueous Na2S2O3 and extracted with ethyl acetate. The
 organic layer is washed with brine, dried over Na2SO4, and concentrated to give the αiodoenone.[4]
- A solution of the α -iodoenone, bis(tributyltin), and Pd(PPh3)4 in toluene is heated to reflux.
- After completion of the reaction (TLC), the mixture is cooled to room temperature and concentrated.
- The residue is purified by column chromatography to yield the vinyl stannane.[4]

Stille Cross-Coupling

- To a solution of the α-iodobutenolide and the vinyl stannane in DMF are added Pd(PPh3)4 and Cul.
- The reaction mixture is heated at 60 °C under an inert atmosphere.

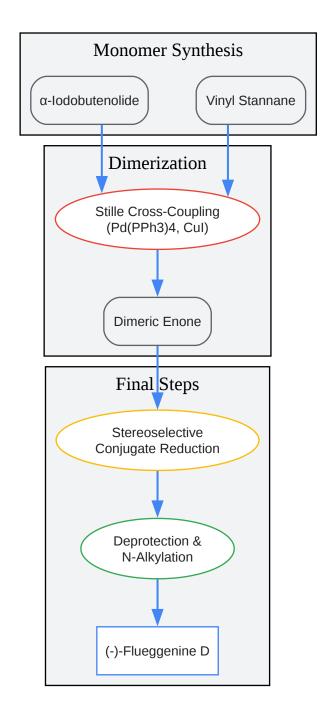


- Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with aqueous KF and brine.
- The organic layer is dried over Na2SO4, concentrated, and the residue is purified by column chromatography to give the dimeric enone.[1]

Synthetic Pathway Visualization

The following diagram illustrates the key bond formation in the total synthesis of (-)-Flueggenine D.





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Caption: Key transformations in the total synthesis of (-)-Flueggenine D.

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